molecular formula C19H20N4O3S2 B12206449 N-[3-(1H-imidazol-1-yl)propyl]-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

N-[3-(1H-imidazol-1-yl)propyl]-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B12206449
M. Wt: 416.5 g/mol
InChI Key: WRQNJMUHZDIWQA-WJDWOHSUSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a thiazolidinone derivative featuring a 3-methoxybenzylidene substituent at the 5-position of the heterocyclic core. Key structural elements include:

  • Thioxo-thiazolidinone ring: A five-membered ring with sulfur (S), oxygen (O), and nitrogen (N) atoms, contributing to hydrogen-bonding and electronic properties.
  • 3-Methoxybenzylidene group: A meta-substituted aromatic ring with an electron-donating methoxy (–OCH₃) group, influencing solubility and electronic interactions.
  • Imidazole-propyl chain: A side chain with an imidazole moiety, a common pharmacophore in medicinal chemistry due to its ability to participate in π-π stacking and hydrogen bonding.
  • (5Z)-Configuration: The Z-geometry of the benzylidene double bond dictates spatial arrangement and molecular interactions.

Properties

Molecular Formula

C19H20N4O3S2

Molecular Weight

416.5 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C19H20N4O3S2/c1-26-15-5-2-4-14(10-15)11-16-18(25)23(19(27)28-16)12-17(24)21-6-3-8-22-9-7-20-13-22/h2,4-5,7,9-11,13H,3,6,8,12H2,1H3,(H,21,24)/b16-11-

InChI Key

WRQNJMUHZDIWQA-WJDWOHSUSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NCCCN3C=CN=C3

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NCCCN3C=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Derivative: The starting material, 1H-imidazole, is alkylated with 3-bromopropylamine under basic conditions to form N-(3-imidazolylpropyl)amine.

    Synthesis of the Thiazolidine Ring: The thiazolidine ring is synthesized by reacting 2-mercaptoacetic acid with an appropriate aldehyde or ketone under acidic conditions.

    Condensation Reaction: The imidazole derivative is then condensed with the thiazolidine derivative in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or thiazolidine rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the thiazolidine ring can interact with thiol groups in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzylidene Group

The benzylidene substituent’s electronic and steric properties significantly influence biological activity and physicochemical characteristics. Key analogs include:

Analog 1 : 2-[(5Z)-5-(3-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide
  • Molecular Formula : C₁₈H₁₇ClN₄O₂S₂ .
  • Substituent : 3-Chloro (–Cl), an electron-withdrawing group.
  • Impact :
    • Reduces electron density on the benzylidene ring compared to the methoxy group.
    • May enhance stability but reduce solubility in polar solvents due to lower polarity.
    • Chloro-substituted analogs often exhibit stronger binding to hydrophobic pockets in enzymes .
Analog 2 : 5-(4-Methoxybenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one
  • Substituent : 4-Methoxy (–OCH₃), para-substituted.
  • IR spectra show characteristic C=O (1647 cm⁻¹) and C=S (670 cm⁻¹) stretches, similar to the target compound .
Analog 3 : N-[3-(1H-6-nitroindazol-1-yl)-propyl]-2-(3-chlorophenyl)-4-oxo-5-(3-chlorobenzylidene)-1,3-thiazolidine-carboxamide
  • Substituents : Dual 3-chloro groups and a nitroindazole moiety.
  • Impact: Nitro (–NO₂) and chloro groups are strongly electron-withdrawing, reducing solubility but increasing electrophilicity. IR and NMR data highlight NO₂ (1530 cm⁻¹) and NH (3362 cm⁻¹) signals, distinct from the target compound’s spectral profile .

Functional Group Variations

Compound Thioxo (C=S) Oxo (C=O) Imidazole Chain Benzylidene Substituent
Target Compound Yes Yes Yes 3-Methoxy
3-Chloro Analog Yes Yes Yes 3-Chloro
4-Methoxy Analog Yes Yes No 4-Methoxy
Nitroindazole Analog Yes Yes No 3-Chloro (dual)

Key Observations :

  • The imidazole-propyl chain (present in the target and 3-chloro analog) enhances interactions with biological targets via hydrogen bonding and π-stacking.
  • Thioxo groups improve hydrogen-bond acceptor capacity compared to oxo derivatives.

Physicochemical and Spectral Comparisons

Property Target Compound 3-Chloro Analog Nitroindazole Analog
Molecular Weight ~435.53 g/mol (estimated) 420.93 g/mol Not reported
Solubility Higher (due to –OCH₃) Moderate (Cl reduces polarity) Low (NO₂ and Cl reduce solubility)
IR Peaks C=O (~1647 cm⁻¹), C=S (~670 cm⁻¹) Similar to target Additional NO₂ (~1530 cm⁻¹)
NMR Signals NH imidazole (~δ 12.49 ppm) NH signals analogous Complex aromatic protons

Biological Activity

The compound N-[3-(1H-imidazol-1-yl)propyl]-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a synthetic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Formula

The molecular formula of the compound is C23H24N6O4SC_{23}H_{24}N_{6}O_{4}S, with a molecular weight of approximately 484.55 g/mol. The structure includes an imidazole ring and a thiazolidine moiety, which are critical for its biological activity.

Antitumor Activity

Research indicates that compounds similar to This compound exhibit significant antitumor properties. In vitro studies have shown that derivatives can induce cytotoxicity against various cancer cell lines. For instance, a study highlighted the cytotoxic effects on human squamous carcinoma cells, demonstrating the compound's ability to inhibit cell proliferation and induce apoptosis through caspase activation .

The proposed mechanisms of action include:

  • Inhibition of Protein Kinases : Some studies have focused on the inhibition of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3), which are crucial in cell cycle regulation and apoptosis .
  • Induction of Oxidative Stress : The compound may induce oxidative stress in cancer cells, leading to increased reactive oxygen species (ROS) levels that promote apoptosis .

Immunosuppressive Properties

Additionally, related compounds have been noted for their immunosuppressive activities, which could be beneficial in treating autoimmune diseases or preventing transplant rejection .

Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of thiazolidine derivatives, researchers found that specific modifications to the thiazolidine ring enhanced cytotoxicity against human cancer cell lines. The study concluded that these modifications could improve selectivity and potency against tumor cells while minimizing toxicity to normal cells .

Study 2: Mechanistic Insights

Another investigation into the mechanism revealed that compounds targeting CDK1/cyclin B pathways exhibited significant inhibition of tumor growth in xenograft models. This suggests that This compound could be a promising candidate for further development in cancer therapy .

Data Table: Biological Activities

Activity TypeDescriptionReference
Antitumor ActivityInduces apoptosis in cancer cell lines
Protein Kinase InhibitionInhibits CDK1/cyclin B and GSK-3 pathways
Immunosuppressive EffectsPotential use in autoimmune disease treatment

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